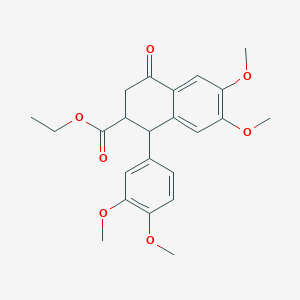
Ethyl 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester is a complex organic compound It is characterized by its naphthalene core, which is a fused pair of benzene rings, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester typically involves multiple steps, including the formation of the naphthalene core, the introduction of the carboxylic acid group, and the attachment of the dimethoxyphenyl and ethyl ester groups. Common synthetic routes may include:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where benzene rings are fused together.
Introduction of Functional Groups: The carboxylic acid group can be introduced via oxidation reactions, while the dimethoxyphenyl group can be added through electrophilic aromatic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene cores but different functional groups.
Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group but with different core structures.
Ethyl Esters: Other ethyl ester compounds with varying core structures and functional groups.
Uniqueness
2-Naphthalenecarboxylicacid, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-, ethylester is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88354-19-2 |
|---|---|
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H26O7/c1-6-30-23(25)16-10-17(24)14-11-20(28-4)21(29-5)12-15(14)22(16)13-7-8-18(26-2)19(9-13)27-3/h7-9,11-12,16,22H,6,10H2,1-5H3 |
InChI Key |
XABVMSFWLYYRGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















